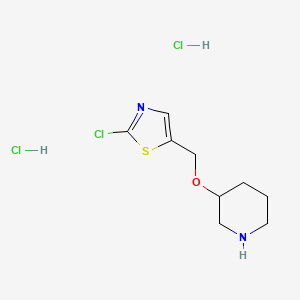

3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Identity

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-chloro-5-(piperidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride, which precisely describes the molecular connectivity and functional group arrangements. This nomenclature reflects the presence of a thiazole ring bearing a chlorine substituent at the 2-position and a methoxy group at the 5-position that connects to the 3-position of a piperidine ring. The compound is officially registered under the Chemical Abstracts Service number 1185309-44-7, providing a unique identifier for database searches and commercial sourcing. Alternative systematic names include 2-Chloro-5-((piperidin-3-yloxy)methyl)thiazole dihydrochloride and 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]piperidine--hydrogen chloride (1/2), all of which describe the same molecular structure from different nomenclature perspectives.

The molecular formula C9H15Cl3N2OS indicates the presence of nine carbon atoms, fifteen hydrogen atoms, three chlorine atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The three chlorine atoms comprise one structural chlorine on the thiazole ring and two chloride ions associated with the dihydrochloride salt formation. The compound classification places it within the broader category of piperidine derivatives, specifically those containing thiazole substituents, which are known for their diverse pharmacological properties. The Digital Object Identifier for Toxicity database lists this compound under DTXSID00671633, facilitating regulatory and safety database searches. The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C9H13ClN2OS.2ClH/c10-9-12-5-8(14-9)6-13-7-2-1-3-11-4-7;;/h5,7,11H,1-4,6H2;2*1H, which encodes the connectivity information in a machine-readable format.

Molecular Structure Analysis via X-ray Crystallography

While specific X-ray crystallographic data for 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride is not extensively documented in the available literature, related thiazole-piperidine compounds provide valuable structural insights that can inform our understanding of this molecule's three-dimensional architecture. Crystal structure studies of analogous compounds containing both piperidine and thiazole moieties reveal characteristic conformational preferences and spatial arrangements that are likely applicable to the target compound. The piperidine ring typically adopts a chair conformation in the solid state, which represents the most thermodynamically stable arrangement due to minimal steric strain and optimal bond angles. This conformational preference significantly influences the overall molecular geometry and the relative positioning of substituents.

The thiazole ring system maintains its characteristic planar geometry due to the aromatic nature of this five-membered heterocycle containing both nitrogen and sulfur atoms. In related crystal structures, thiazole rings show specific dihedral angles relative to attached piperidine systems, with angles typically ranging from 50 to 80 degrees depending on the nature of the connecting linker. The chlorine substituent on the thiazole ring introduces both electronic and steric effects that influence the overall molecular conformation and crystal packing arrangements. The methoxy linker between the thiazole and piperidine components provides conformational flexibility while maintaining specific preferred orientations that minimize intramolecular strain.

Crystal packing analysis of similar compounds reveals that the dihydrochloride salt formation significantly influences the solid-state structure through ionic interactions and hydrogen bonding networks. The protonated nitrogen atoms in the piperidine ring interact strongly with the chloride counterions, creating extended ionic networks that stabilize the crystal lattice. Unit cell parameters for related thiazole-piperidine compounds typically exhibit orthorhombic or monoclinic crystal systems with space groups that accommodate the specific molecular symmetry and hydrogen bonding requirements. The molecular density in these crystals generally ranges from 1.3 to 1.5 grams per cubic centimeter, reflecting efficient packing arrangements facilitated by multiple intermolecular interactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 nuclei. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for each distinct proton environment within the molecule. The thiazole ring proton appears as a singlet in the aromatic region around 7.5-8.0 parts per million, reflecting its unique chemical environment adjacent to both nitrogen and sulfur atoms. The methoxy linker protons generate a characteristic singlet around 5.0-5.5 parts per million, while the piperidine ring protons produce a complex multiplet pattern in the aliphatic region between 1.5-4.0 parts per million due to coupling interactions and conformational averaging.

The piperidine ring system exhibits typical chair conformation characteristics in nuclear magnetic resonance analysis, with axial and equatorial protons showing distinct chemical shifts and coupling patterns. The methoxy carbon directly attached to the thiazole ring resonates around 65-70 parts per million in carbon-13 nuclear magnetic resonance, while the thiazole carbon atoms appear in the aromatic region between 120-160 parts per million. The chlorine substituent significantly affects the chemical shifts of adjacent carbon atoms through both inductive and mesomeric effects, causing downfield shifts relative to unsubstituted thiazole systems. Coupling constants between vicinal protons in the piperidine ring typically range from 8-12 Hertz for trans-diaxial arrangements and 2-4 Hertz for axial-equatorial relationships, providing conformational information about the predominant chair form.

Infrared spectroscopy reveals characteristic absorption bands that confirm functional group assignments and molecular structure. The nitrogen-hydrogen stretching vibrations from the protonated piperidine nitrogen appear as broad bands around 2800-3200 inverse centimeters, while carbon-hydrogen stretching modes occur in the 2800-3000 inverse centimeters region. The thiazole ring exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations between 1400-1600 inverse centimeters. The carbon-oxygen-carbon stretching of the methoxy linker produces a strong absorption around 1000-1200 inverse centimeters, while the carbon-chlorine bond shows a characteristic absorption near 750-850 inverse centimeters.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 305.7, corresponding to the dihydrochloride salt, while the parent compound without chloride ions shows a peak at mass-to-charge ratio 233. Characteristic fragmentation patterns include loss of the chlorine atom from the thiazole ring, cleavage of the methoxy linker, and typical piperidine ring fragmentations. Electrospray ionization techniques are particularly effective for this compound due to the presence of ionizable nitrogen atoms, facilitating detection in both positive and negative ion modes.

Conformational Analysis of Piperidine and Thiazole Moieties

The conformational behavior of this compound is dominated by the flexibility of the piperidine ring and the rotational freedom around the methoxy linker connecting the two heterocyclic systems. The piperidine ring exhibits a strong preference for the chair conformation in both solution and solid states, as this arrangement minimizes 1,3-diaxial interactions and maintains optimal bond angles and distances. In the chair conformation, the substituent at the 3-position can occupy either an axial or equatorial orientation, with the equatorial position being thermodynamically favored due to reduced steric interactions with the ring hydrogens. The energy difference between axial and equatorial orientations for the methoxy substituent is estimated to be approximately 2-3 kilocalories per mole, resulting in a predominant equatorial population at room temperature.

The thiazole ring maintains its rigid planar geometry due to the aromatic character of this five-membered heterocycle, but the overall molecular conformation is significantly influenced by the rotational freedom around the carbon-oxygen bond connecting the thiazole to the methoxy group and the oxygen-carbon bond linking the methoxy group to the piperidine ring. These rotational degrees of freedom create multiple conformational states that interconvert rapidly in solution, leading to dynamic averaging in nuclear magnetic resonance experiments. Computational studies of related thiazole-piperidine systems suggest that preferred conformations are stabilized by weak intramolecular interactions between the thiazole ring and the piperidine system, including possible nitrogen-sulfur through-space interactions and weak hydrogen bonding between thiazole and piperidine hydrogens.

The chlorine substituent on the thiazole ring introduces additional conformational considerations through steric and electronic effects. The relatively large size of the chlorine atom can influence the preferred rotational orientations around the methoxy linker, while the electronegative nature of chlorine affects the electron density distribution throughout the thiazole system. Temperature-dependent nuclear magnetic resonance studies would be expected to reveal coalescence phenomena as rotational barriers are overcome at elevated temperatures, providing quantitative information about activation energies for conformational interconversion. The dihydrochloride salt formation significantly affects conformational behavior by protonating the piperidine nitrogen, which increases the electropositive character of this center and potentially strengthens interactions with electronegative regions of the thiazole system.

Dynamic molecular modeling calculations suggest that the most stable conformations position the thiazole ring in orientations that minimize steric clashes with the piperidine system while maximizing favorable electrostatic interactions. The methoxy linker adopts extended conformations that place the thiazole ring at optimal distances for weak intermolecular interactions without creating unfavorable steric contacts. Ring-flipping dynamics of the piperidine system occur on timescales that are fast relative to nuclear magnetic resonance measurements, resulting in averaged chemical shifts that reflect the equilibrium populations of different conformational states.

Hydrogen Bonding Networks and Crystal Packing Behavior

The crystal packing behavior of this compound is fundamentally influenced by the presence of multiple hydrogen bonding donor and acceptor sites created by the dihydrochloride salt formation and the heteroatoms within the molecular structure. The protonated piperidine nitrogen acts as a strong hydrogen bond donor, forming ionic hydrogen bonds with the chloride counterions that are characteristic of organic hydrochloride salts. These nitrogen-hydrogen to chloride interactions typically exhibit bond lengths of 3.0-3.2 Angstroms and represent the strongest intermolecular interactions in the crystal lattice, providing the primary driving force for crystal formation and stability.

Secondary hydrogen bonding interactions involve the thiazole nitrogen as a hydrogen bond acceptor, forming weaker but significant interactions with hydrogen atoms from neighboring molecules, particularly those attached to carbon atoms in the piperidine ring or methoxy linker. These carbon-hydrogen to nitrogen hydrogen bonds exhibit longer bond distances of 3.3-3.6 Angstroms but contribute substantially to the overall crystal stability through cooperative effects. The oxygen atom of the methoxy linker serves as an additional hydrogen bond acceptor, participating in networks that connect adjacent molecules through carbon-hydrogen to oxygen interactions. The geometric arrangements of these hydrogen bonds create extended networks that propagate throughout the crystal structure, often forming characteristic chain or layer motifs.

The crystal packing arrangement is further stabilized by weak intermolecular interactions including van der Waals contacts between aromatic thiazole rings and aliphatic piperidine systems from neighboring molecules. These interactions contribute to the overall lattice energy and influence the specific space group and unit cell parameters observed in the crystal structure. The chlorine substituent on the thiazole ring participates in halogen bonding interactions, which represent a specialized type of directional intermolecular interaction that can significantly influence crystal packing arrangements. Halogen bonds involving chlorine typically exhibit bond lengths of 3.4-3.8 Angstroms and contribute to the anisotropic packing behavior observed in many chlorine-containing organic crystals.

The three-dimensional hydrogen bonding network creates channels or cavities within the crystal structure that may accommodate solvent molecules or influence the mechanical properties of the crystalline material. The connectivity patterns of hydrogen bonds often result in characteristic structural motifs such as zigzag chains, helical arrangements, or layered structures that reflect the symmetry elements present in the space group. Temperature-dependent crystallographic studies would be expected to reveal thermal expansion behavior and potential phase transitions associated with changes in hydrogen bonding patterns or conformational states. The dihydrochloride salt formation ensures high water solubility, which can complicate crystallization processes but also provides opportunities for forming hydrated crystal phases with additional hydrogen bonding possibilities involving water molecules.

Properties

IUPAC Name |

2-chloro-5-(piperidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2OS.2ClH/c10-9-12-5-8(14-9)6-13-7-2-1-3-11-4-7;;/h5,7,11H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYBDPBFAOHMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2=CN=C(S2)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671633 | |

| Record name | 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185309-44-7 | |

| Record name | 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]piperidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by recent research findings and case studies.

The compound features a thiazole ring and a piperidine moiety, which contribute to its biological activity. The thiazole ring can interact with various enzymes and receptors, modulating their activity, while the piperidine ring enhances binding affinity and specificity to biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on piperidine derivatives have shown significant activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|

| pta1 | 0.24 | 0.97 |

| pta2 | 0.48 | 1.56 |

| pta3 | 0.97 | 3.9 |

Antifungal Activity

The antifungal potential of this compound is also notable. In vitro studies have demonstrated that derivatives containing the thiazole moiety can disrupt the plasma membrane of fungal cells, leading to cell death . The mechanism involves inducing apoptosis and cell cycle arrest in susceptible strains.

Anticancer Properties

Recent investigations into the cytotoxic effects of related compounds have shown promising results against various cancer cell lines. For example, compounds derived from similar scaffolds have been reported to induce DNA fragmentation and modulate the expression of key regulatory proteins involved in apoptosis .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | % Cytotoxicity |

|---|---|---|

| Compound A | HCT-116 | 100 |

| Compound B | HCT-116 | 75.6 |

Case Studies

A recent study focused on the synthesis and evaluation of thiazole-containing piperidine derivatives for their biological activities. The results indicated that these compounds exhibited strong antimicrobial and anticancer effects, with some derivatives showing enhanced potency compared to existing treatments .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole-piperidine derivatives. Modifications in the structure can significantly influence their efficacy against specific pathogens or cancer cells. For example, variations in substituents on the piperidine ring can enhance binding affinity or alter metabolic stability .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that thiazole-containing compounds exhibit significant anticonvulsant properties. For instance, derivatives similar to 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine have been synthesized and evaluated for their efficacy against seizures. A study demonstrated that thiazole-linked compounds displayed median effective doses significantly lower than standard anticonvulsants, suggesting their potential as new therapeutic agents for epilepsy .

Anticancer Properties

Thiazole derivatives have shown promising anticancer activity across various cancer cell lines. Compounds with structural similarities to 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine have been tested against glioblastoma and melanoma cells, revealing IC50 values indicating potent cytotoxic effects. The presence of specific substituents on the thiazole ring has been linked to enhanced activity, emphasizing the importance of SAR studies in drug design .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been extensively studied. Compounds that include the thiazole structure have demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of halogen atoms (such as chlorine) in the thiazole moiety has been associated with improved antibacterial properties, making these compounds suitable candidates for developing new antibiotics .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of thiazole-containing compounds. The following table summarizes key findings from various studies on how different substitutions affect the activity of similar compounds:

| Compound Structure | Substituent | Activity Type | Observed Effect |

|---|---|---|---|

| Thiazole-Piperidine | Cl | Anticonvulsant | Lowered effective dose |

| Thiazole-Aryl | F, Cl | Anticancer | Increased cytotoxicity |

| Thiazole-Alkyl | Br | Antimicrobial | Enhanced antibacterial activity |

The presence of electron-withdrawing groups like Cl and Br has been shown to enhance the biological activities of these compounds by influencing their electronic properties and interaction with biological targets.

Case Study: Anticancer Activity

A notable study investigated a series of thiazole-piperidine analogues for their anticancer properties against human cancer cell lines. One compound exhibited an IC50 value of 10 µM against U251 glioblastoma cells, significantly outperforming standard chemotherapeutics . This highlights the potential for developing targeted cancer therapies based on thiazole-piperidine scaffolds.

Case Study: Antimicrobial Screening

Another study focused on the antimicrobial potential of thiazole derivatives, including those similar to 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine. Compounds were screened against multiple bacterial strains, demonstrating MIC values as low as 20 µg/mL against resistant strains such as MRSA and Pseudomonas aeruginosa . These findings support the ongoing search for new antimicrobial agents in the face of rising antibiotic resistance.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

| Compound Name | Core Structure | Substituent(s) | Key Functional Groups |

|---|---|---|---|

| 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine diHCl | Piperidine | 2-Chloro-thiazol-5-ylmethoxy | Thiazole, Cl, ether linkage |

| 3-Amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine diHCl (13c) | Piperidine | 2',5'-Dimethoxybenzyloxyimino | Benzyloxyimino, methoxy groups |

| 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (I) | Piperidine | Cyclopentenyl-benzyl, methoxyquinoline | Aromatic rings, cyclopentene |

| Vapitadine Dihydrochloride | Spiro-piperidine | Imidazo-benzazepine-carboxamide | Spiro structure, carboxamide |

| 4-[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]piperidine diHCl | Piperidine | 4-Fluorophenyl-pyrazolyl | Fluorophenyl, pyrazole |

Key Observations :

- The target compound’s 2-chloro-thiazole group introduces a heteroaromatic ring with chlorine, enhancing electronic diversity compared to methoxybenzyl or fluorophenyl substituents in analogs .

- Piperazine analogs (e.g., ) exhibit distinct conformational flexibility due to the additional nitrogen atom, influencing crystal packing and intermolecular interactions .

Physical and Spectroscopic Properties

Table 2: Comparative Physical and Spectral Data

| Compound Name | Melting Point (°C) | ¹H-NMR Features (δ, ppm) | MS-ESI (m/z) |

|---|---|---|---|

| 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine diHCl | Not reported | Not available | Not available |

| 13c (2',5'-dimethoxy analog) | 189–192 | δ 3.80 (s, 6H, OCH₃), δ 7.20–7.40 (m, ArH) | 278 (M+H)⁺ |

| 13g (3',4'-methylenedioxy analog) | 205–208 | δ 6.00 (s, 2H, OCH₂O), δ 7.30–7.50 (m, ArH) | 292 (M+H)⁺ |

| 8-{...}-2-methoxyquinoline (I) | Not reported | δ 3.90 (s, OCH₃), δ 6.80–8.20 (m, ArH) | Not available |

Key Observations :

- Methoxy-substituted derivatives (e.g., 13c, 13g) exhibit higher melting points (189–208°C), likely due to stronger intermolecular interactions (e.g., π-stacking) from aromatic substituents .

- The absence of melting point and spectral data for the target compound highlights gaps in publicly available characterization, necessitating further study .

Crystallographic and Conformational Analysis

- Piperidine vs. Piperazine Rings : Piperidine derivatives (e.g., target compound, ) adopt chair conformations in crystal structures, whereas piperazine analogs exhibit flattened chair or boat conformations due to N–H bonding .

- Intermolecular Interactions : Thiazole-containing compounds may engage in C–H⋯Cl or C–H⋯S interactions, contrasting with the C–H⋯H contacts dominant in methoxy-substituted analogs .

Key Observations :

- The target compound’s unlisted regulatory status contrasts with clinically approved analogs like Vapitadine, underscoring its early-stage research status .

Preparation Methods

Synthesis of the Piperidine Intermediate

The piperidine component, specifically 3-aminopiperidine or its derivatives, is a key precursor. According to patent US20100029941A1, (R)-3-aminopiperidine dihydrochloride is synthesized by the reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) solvent under controlled temperature conditions:

- Step 1: (R)-3-aminopiperidin-2-one hydrochloride is dissolved in THF.

- Step 2: Lithium aluminum hydride (1.5 to 2.0 equivalents, typically around 1.6 equiv) is added at 10°C to 45°C.

- Step 3: The mixture is heated to 45°C to 70°C to complete reduction.

- Step 4: The product, (R)-3-aminopiperidine, is isolated and converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid.

This method is scalable, with reported batch sizes of kilograms, and the solvents are primarily THF for reduction and methanol for intermediate steps. The reduction step is critical for converting the lactam (piperidin-2-one) to the piperidine amine, which is necessary for further functionalization.

Preparation of the 2-Chloro-thiazol-5-ylmethoxy Moiety

The 2-chloro-thiazole ring with a methoxy substituent at the 5-position is typically prepared via halogenation and subsequent functional group transformations. While explicit synthetic details for this exact moiety are sparse in the provided data, general synthetic routes for thiazole derivatives involve:

- Halogenation of thiazole rings at the 2-position using reagents like phosphorus oxychloride (POCl3).

- Introduction of the methoxy group through nucleophilic substitution or Williamson ether synthesis using appropriate alkoxide intermediates.

Recent advances in heterocyclic synthesis emphasize efficient protocols such as the Vilsmeier–Haack reaction for formylation and subsequent transformations to functionalize thiazole rings under mild conditions with good yields.

Coupling of Piperidine and Thiazole Units

The key step in preparing 3-(2-chloro-thiazol-5-ylmethoxy)-piperidine involves linking the piperidine nitrogen or carbon at the 3-position to the thiazole methoxy substituent. This is generally achieved by:

- Nucleophilic substitution: The 3-hydroxymethylpiperidine or 3-hydroxy piperidine derivative reacts with 2-chloro-5-chloromethylthiazole or similar halogenated thiazole intermediates.

- Williamson Ether Synthesis: The piperidine hydroxyl is deprotonated and then reacted with the thiazole halide to form the methoxy linkage.

The reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with bases like sodium hydride or potassium carbonate to facilitate ether bond formation.

Formation of the Dihydrochloride Salt

After the coupling, the free base 3-(2-chloro-thiazol-5-ylmethoxy)-piperidine is converted into its dihydrochloride salt by treatment with hydrochloric acid. This step improves compound stability, solubility, and handling properties:

- The free base is dissolved in an appropriate solvent (e.g., methanol or ethanol).

- Concentrated hydrochloric acid is added stoichiometrically to form the dihydrochloride salt.

- The salt is isolated by filtration or crystallization.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- The reduction step using lithium aluminum hydride is highly efficient but requires strict temperature control to avoid side reactions and ensure high purity of (R)-3-aminopiperidine.

- The thiazole functionalization benefits from the use of phosphorus oxychloride and DMF in Vilsmeier–Haack conditions, which improve yields and reduce reaction times compared to classical thermal methods.

- Coupling reactions must balance reactivity and selectivity; polar aprotic solvents and mild bases are preferred to avoid degradation of sensitive thiazole halides.

- Conversion to the dihydrochloride salt is straightforward but must be optimized to avoid over-acidification or formation of unwanted byproducts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine dihydrochloride, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the thiazole ring can be functionalized via chlorination at the 2-position, followed by etherification with a piperidine derivative. Key intermediates include 2-chloro-5-(chloromethyl)thiazole and protected piperidine precursors. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize by-products like over-alkylated species . Purity is assessed using HPLC or GC-MS, with intermediates characterized via H/C NMR .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound's structure?

- Methodological Answer :

- Spectroscopy : High-resolution H/C NMR confirms proton environments and carbon frameworks. Mass spectrometry (HRMS) validates molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves absolute configuration and hydrogen-bonding networks. ORTEP-3 visualization tools aid in interpreting thermal ellipsoids and disorder .

Q. How can researchers ensure purity and assess potential by-products during synthesis?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities. TLC monitors reaction progress, while GC-MS detects volatile by-products. Recrystallization from ethanol/water mixtures improves purity, with elemental analysis (C, H, N) confirming stoichiometry .

Advanced Research Questions

Q. How should discrepancies between spectroscopic data and crystallographic findings be addressed?

- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) may arise from dynamic effects in solution vs. solid-state rigidity. Validate via:

- Variable-temperature NMR to probe conformational flexibility.

- DFT calculations (e.g., Gaussian) to compare optimized geometries with experimental data.

- Multi-technique cross-validation (e.g., IR for functional groups, SC-XRD for absolute configuration) .

Q. What strategies optimize reaction yields while minimizing side reactions in large-scale synthesis?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote hydrolysis; switch to THF or dichloromethane for sensitive intermediates.

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions.

- In-line analytics : Employ PAT (Process Analytical Technology) tools like ReactIR to monitor kinetics and adjust conditions in real-time .

Q. How can researchers design biological activity assays for this compound, given its structural similarity to pharmacologically active piperidines?

- Methodological Answer :

- Target identification : Prioritize targets based on structural analogs (e.g., calcium channel modulators like NNC 09-0026, a piperidine derivative affecting N-type Ca channels).

- Assay design : Use patch-clamp electrophysiology for ion channel activity or fluorescence-based assays (e.g., FLIPR for GPCRs). Validate selectivity via counter-screens against related targets .

Q. What computational approaches predict the compound's pharmacokinetic properties?

- Methodological Answer :

- ADME modeling : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., enzymes, receptors).

- MD simulations : GROMACS explores conformational stability in biological membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.